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Compound of Interest

Compound Name: m-PEG3-S-Acetyl

Cat. No.: B609249

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

m-PEG3-S-Acetyl, with the CAS number 857284-78-7, is a monofunctional polyethylene glycol
(PEG) derivative that serves as a hydrophilic linker in the development of complex molecules,
most notably Proteolysis Targeting Chimeras (PROTACS). Its structure incorporates a methoxy-
terminated triethylene glycol (m-PEG3) chain and a terminal S-acetyl-protected thiol group.
This compound is a valuable tool in chemical biology and drug discovery, enabling the
conjugation of different molecular entities.

The primary application of m-PEG3-S-Acetyl lies in the synthesis of PROTACS, which are
heterobifunctional molecules designed to induce the degradation of specific target proteins
within a cell. The PEG portion of the linker enhances the solubility and pharmacokinetic
properties of the resulting PROTAC, while the S-acetyl group provides a stable, protected form
of a highly reactive thiol.

Physicochemical Properties

A summary of the key quantitative data for m-PEG3-S-Acetyl is presented in the table below

for easy reference and comparison.
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Property Value Reference
CAS Number 857284-78-7 [1]12]
Molecular Formula CoH1804S [3]
Molecular Weight 222.30 g/mol [3]
Appearance Colorless to light yellow oil

Purity Typically =95%

Storage Conditions

-20°C for long-term storage

[3]

Solubility

Soluble in most organic

solvents (e.g., DMSO, DMF,

DCM)

Key Experimental Protocols

The utility of m-PEG3-S-Acetyl is centered around the deprotection of the S-acetyl group to

reveal a free thiol, which can then be used in subsequent conjugation reactions.

S-Acetyl Deprotection to Generate Free Thiol

This protocol outlines the general procedure for the hydrolysis of the S-acetyl group.

Materials:

m-PEG3-S-Acetyl

Methanol (MeOH), degassed

Hydrochloric acid (HCI) solution (e.g., 0.5 M), degassed
Dichloromethane (DCM) or Ethyl Acetate (EtOAC)

Brine (saturated NaCl solution)

Aqueous sodium hydroxide (NaOH) solution (e.g., 0.5 M), degassed
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e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)
» Argon or Nitrogen gas for inert atmosphere

Procedure:

Dissolve m-PEG3-S-Acetyl in degassed methanol under an inert atmosphere.
e Cool the solution to 0°C in an ice bath.
¢ Add the degassed aqueous NaOH solution dropwise to the reaction mixture.

 Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or LC-
MS. The reaction is typically complete within 1-2 hours.

o Once the reaction is complete, neutralize the mixture by adding the degassed HCI solution
until the pH is approximately 7.

o Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to yield the deprotected product, m-PEG3-SH.

Note: The resulting free thiol is susceptible to oxidation and should be used immediately in the
next step or stored under an inert atmosphere at low temperatures.

Conjugation of m-PEG3-SH to a Maleimide-Containing
Moiety

This protocol describes the reaction of the deprotected thiol with a maleimide, a common
strategy in bioconjugation and PROTAC synthesis.

Materials:

 m-PEG3-SH (freshly prepared from the deprotection of m-PEG3-S-Acetyl)
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Maleimide-functionalized molecule of interest

Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 6.5-7.5, degassed)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed for
solubility

Argon or Nitrogen gas for inert atmosphere
Procedure:

o Dissolve the maleimide-functionalized molecule in the degassed reaction buffer. If solubility
is an issue, a minimal amount of DMF or DMSO can be added.

e Under an inert atmosphere, add a solution of freshly prepared m-PEG3-SH (typically 1.1-1.5
equivalents) to the maleimide solution.

 Stir the reaction mixture at room temperature. The reaction is usually rapid and can be
monitored by LC-MS.

» Upon completion, the reaction mixture can be purified by standard chromatographic
techniques such as reversed-phase HPLC to isolate the desired conjugate.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using m-PEG3-S-Acetyl as a linker component follows a logical
sequence of steps. The diagram below illustrates this general workflow.
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Caption: General workflow for PROTAC synthesis using m-PEG3-S-Acetyl.

Signaling Pathway: PROTAC-Mediated Protein
Degradation

Once synthesized, the PROTAC molecule containing the m-PEGS3 linker facilitates the
degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The
diagram below depicts this signaling pathway.
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Caption: PROTAC mechanism of action for targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [In-depth Technical Guide to m-PEG3-S-Acetyl (CAS:
857284-78-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609249#m-peg3-s-acetyl-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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